molecular formula C30H32N4O2 B2381575 2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847395-27-1

2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2381575
CAS No.: 847395-27-1
M. Wt: 480.612
InChI Key: HFWOMPCKOWBYJU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole derivatives was determined by X-ray crystallography . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O-H…N, O-H…O, C-H…N, hydrogen bonds, and C-H…π interactions .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has focused on synthesizing derivatives with heterocyclic rings to evaluate their anticonvulsant activity. For instance, JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, 1,2,4-triazole, and imidazole rings were synthesized. The 1,2,4-triazole ring was found to lead to superior activity compared to the pyrazole ring, highlighting the importance of specific substitutions on the anticonvulsant properties of these compounds (Tarikogullari et al., 2010).

Biological Evaluation for Medical Imaging

Another study synthesized fluoroethoxy and fluoropropoxy substituted compounds, demonstrating high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These compounds were radiolabeled for potential use in positron emission tomography (PET) to study neurodegenerative disorders, indicating the role of specific chemical modifications in targeting and imaging studies (Fookes et al., 2008).

Luminescence Sensing

Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate were synthesized. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing the potential of certain chemical structures for fluorescence sensing applications, particularly in detecting specific chemicals (Shi et al., 2015).

Antimicrobial and Antioxidant Agents

The synthesis and characterization of novel chalcone linked imidazolones demonstrated potential antimicrobial and antioxidant activities. These studies suggest the possibility of utilizing specific structural motifs for developing agents with desirable biological properties (Sadula et al., 2014).

Properties

IUPAC Name

2-[2-[1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-26-13-9-8-12-25(26)31-30(33)23-17-28(35)32(18-23)27-16-21(3)14-15-22(27)4/h5-16,20,23H,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOMPCKOWBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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